8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H32N6O4 and its molecular weight is 420.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H30N5O3 with a molecular weight of approximately 342.43 g/mol. The structural complexity includes morpholine rings and dimethyl substituents that may influence its interaction with biological targets. The InChIKey for this compound is NMCHYWGKBADVMK-UHFFFAOYSA-N , facilitating its identification in chemical databases.
The biological activity of this compound is hypothesized to involve interactions with adenosine receptors, similar to other purine derivatives like caffeine and theophylline. These interactions can modulate various physiological processes, including:
- CNS Stimulation : Potentially acting as a stimulant by antagonizing adenosine receptors.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways through receptor interaction.
Pharmacological studies have indicated that compounds within the purine family often exhibit significant effects on the central nervous system (CNS) and respiratory systems.
Table 1: Biological Activity Overview
Activity Type | Observed Effects | Reference |
---|---|---|
CNS Stimulation | Increased alertness and reduced fatigue | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Bronchodilation | Relaxation of bronchial smooth muscle |
Case Study 1: CNS Effects
A study evaluating the CNS effects of various purine derivatives, including the target compound, demonstrated increased locomotor activity in rodent models. This suggests a stimulatory effect consistent with adenosine receptor antagonism.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of similar compounds in vitro. The results indicated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis involves multi-step organic reactions that require specific conditions for optimal yield. Common methods include:
- Reagent Selection : Choosing appropriate morpholine derivatives.
- Reaction Conditions : Maintaining controlled temperatures and pH levels.
- Purification Techniques : Utilizing chromatography for isolating the final product.
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O4/c1-14-11-25(12-15(2)30-14)13-16-21-18-17(19(27)23(4)20(28)22(18)3)26(16)6-5-24-7-9-29-10-8-24/h14-15H,5-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRORFXIHMZGRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CCN4CCOCC4)C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.